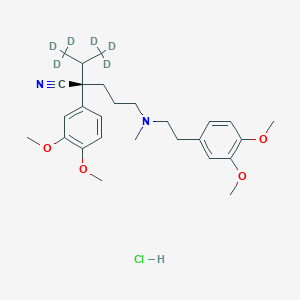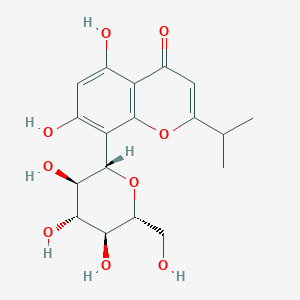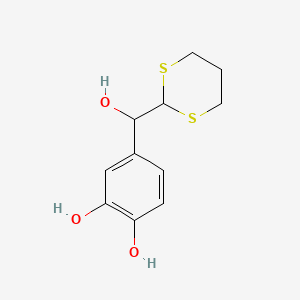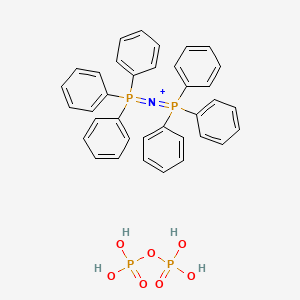
(R)-(+)-Verapamil-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-Verapamil-d6 Hydrochloride is a deuterated form of Verapamil Hydrochloride, a phenylalkylamine calcium channel blocker. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Verapamil, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Verapamil-d6 Hydrochloride involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The reaction typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the deuterated precursor.
Deuteration: The precursor undergoes a deuteration reaction, where hydrogen atoms are replaced with deuterium atoms.
Final Product Formation: The deuterated precursor is then converted into ®-(+)-Verapamil-d6 Hydrochloride through a series of chemical reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of ®-(+)-Verapamil-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated reagents are used to produce the deuterated precursor.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to confirm its chemical structure and purity.
化学反应分析
Types of Reactions
®-(+)-Verapamil-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-(+)-Verapamil-d6 Hydrochloride, such as its oxides, reduced forms, and substituted derivatives.
科学研究应用
®-(+)-Verapamil-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Verapamil.
Biology: Employed in studies to understand the biological pathways and interactions of Verapamil.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Verapamil.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
®-(+)-Verapamil-d6 Hydrochloride exerts its effects by blocking voltage-dependent calcium channels. This action inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation of the muscles and reduction in heart rate. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation in the cardiovascular system .
相似化合物的比较
Similar Compounds
Diltiazem: Another calcium channel blocker used for similar medical conditions.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Uniqueness
®-(+)-Verapamil-d6 Hydrochloride is unique due to its deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.
属性
分子式 |
C27H39ClN2O4 |
|---|---|
分子量 |
497.1 g/mol |
IUPAC 名称 |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m1./s1/i1D3,2D3; |
InChI 键 |
DOQPXTMNIUCOSY-JBRXLGGISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
规范 SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)



![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)







![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)

